molecular formula C21H19NO2S B11499970 N-(2,3-dimethylphenyl)-9H-fluorene-2-sulfonamide CAS No. 727675-32-3

N-(2,3-dimethylphenyl)-9H-fluorene-2-sulfonamide

Cat. No.: B11499970
CAS No.: 727675-32-3
M. Wt: 349.4 g/mol
InChI Key: VAXHCLAPFAEVOT-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-9H-fluorene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and a sulfonamide group attached to a 2,3-dimethylphenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-9H-fluorene-2-sulfonamide typically involves the reaction of 9H-fluorene-2-sulfonyl chloride with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,3-dimethylphenyl)-9H-fluorene-2-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing, given the known biological activity of sulfonamides.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-9H-fluorene-2-sulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways or cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-acetamide
  • N-(2,3-dimethylphenyl)-benzamide
  • N-(2,3-dimethylphenyl)-thiourea

Uniqueness

N-(2,3-dimethylphenyl)-9H-fluorene-2-sulfonamide is unique due to its combination of a fluorene backbone and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.

Properties

CAS No.

727675-32-3

Molecular Formula

C21H19NO2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-9H-fluorene-2-sulfonamide

InChI

InChI=1S/C21H19NO2S/c1-14-6-5-9-21(15(14)2)22-25(23,24)18-10-11-20-17(13-18)12-16-7-3-4-8-19(16)20/h3-11,13,22H,12H2,1-2H3

InChI Key

VAXHCLAPFAEVOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C

Origin of Product

United States

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